molecular formula C19H29N5O6 B12513724 Glycyl-L-lysyl-L-tyrosylglycine CAS No. 820230-53-3

Glycyl-L-lysyl-L-tyrosylglycine

Cat. No.: B12513724
CAS No.: 820230-53-3
M. Wt: 423.5 g/mol
InChI Key: UIESBFUAYQZLEF-GJZGRUSLSA-N
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Description

Glycyl-L-lysyl-L-tyrosylglycine is a tetrapeptide composed of glycine, lysine, and tyrosine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of tyrosine and the final glycine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-tyrosylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or tyrosinase can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Substitution reactions may involve reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

    Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and other oxidized derivatives.

    Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, yielding free thiol groups.

    Substitution: Substitution reactions can produce modified peptides with altered functional groups or amino acid sequences.

Scientific Research Applications

Glycyl-L-lysyl-L-tyrosylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based therapies.

    Industry: Utilized in the development of biopharmaceuticals and as a component in cell culture media.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosylglycine: A tripeptide with similar properties but lacking the lysine residue.

    L-lysyl-L-tyrosylglycine: Another tripeptide with similar properties but lacking the initial glycine residue.

    Tyrosylglycine: A dipeptide with a simpler structure but related functional properties.

Uniqueness

Glycyl-L-lysyl-L-tyrosylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine and tyrosine residues allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

820230-53-3

Molecular Formula

C19H29N5O6

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C19H29N5O6/c20-8-2-1-3-14(23-16(26)10-21)19(30)24-15(18(29)22-11-17(27)28)9-12-4-6-13(25)7-5-12/h4-7,14-15,25H,1-3,8-11,20-21H2,(H,22,29)(H,23,26)(H,24,30)(H,27,28)/t14-,15-/m0/s1

InChI Key

UIESBFUAYQZLEF-GJZGRUSLSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O

Origin of Product

United States

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